

Acoramidis Efficacy in Transthyretin Amyloid Cardiomyopathy: A Comparative Guide

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An objective analysis of **acoramidis**'s performance in clinical trials for the treatment of transthyretin-mediated amyloidosis (ATTR), with a focus on cross-validation of efficacy data from different research labs.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the efficacy of **acoramidis**, a next-generation transthyretin (TTR) stabilizer. The data presented is primarily derived from the global Phase 3 ATTRibute-CM clinical trial and its open-label extension, with corroborating evidence from a Phase 3 trial conducted in Japan.

Mechanism of Action

Acoramidis is an orally administered small molecule designed to mimic the stabilizing effects of the naturally occurring T119M variant of the TTR protein.[1] It binds to the thyroxine-binding sites of the TTR tetramer with high selectivity.[2] This binding stabilizes the tetrameric structure, preventing its dissociation into monomers, which is the rate-limiting step in the formation of amyloid fibrils.[2][3] The accumulation of these fibrils in the heart leads to transthyretin amyloid cardiomyopathy (ATTR-CM), a progressive and fatal disease.[4] By preventing the formation of amyloidogenic monomers, acoramidis aims to halt the progression of the disease.

Quantitative Efficacy Data

The primary source of efficacy data for **acoramidis** is the multi-center, randomized, double-blind, placebo-controlled Phase 3 ATTRibute-CM trial. The trial enrolled 632 patients with







symptomatic ATTR-CM. An open-label extension (OLE) of this study has provided longer-term data. Additionally, a Phase 3 trial in Japan involving 25 patients has shown results consistent with the global study.

The following tables summarize the key efficacy endpoints from the ATTRibute-CM trial and its open-label extension.

Table 1: Primary and Key Secondary Endpoints at 30 Months (ATTRibute-CM)



Endpoint	Acoramidis Group	Placebo Group	Metric	Result	Citation
Hierarchical Composite Endpoint (All- Cause Mortality, CV Hospitalizatio ns, NT- proBNP, 6MWD)	Favored	Favored	Win Ratio	1.8 (p<0.001)	
All-Cause Mortality	19.3%	25.7%	Hazard Ratio	0.77 (p=0.15)	
Cardiovascul ar-Related Hospitalizatio ns	26.7%	42.6%	Hazard Ratio	0.60 (p=0.0005)	
Change in 6- Minute Walk Distance (6MWD)	-9 meters (observed decline)	-7 meters (observed decline)	Mean Difference	39.6 m (improvement from baseline vs. placebo)	
Change in KCCQ-OS Score	-	-	Least Squares Mean Difference	9.94 points (improvement	
Change in NT-proBNP	+0.6% (median change from baseline)	+24.3% (median change from baseline)	-	Statistically significant improvement	

Table 2: Long-Term Efficacy at 42 Months (ATTRibute-CM Open-Label Extension)



Endpoint	Continuous Acoramidis	Placebo to Acoramidis	Metric	Result	Citation
All-Cause Mortality or First CV Hospitalizatio	-	-	Hazard Ratio	0.57 (p<0.0001)	
All-Cause Mortality	23.0%	34.7%	Hazard Ratio	0.64	
First Cardiovascul ar-Related Hospitalizatio n	-	-	Hazard Ratio	0.53	

Experimental Protocols

The ATTRibute-CM trial was a global, multi-center, randomized, double-blind, placebo-controlled study.

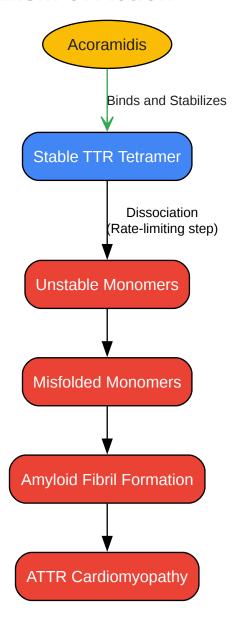
- Participants: 632 patients with symptomatic transthyretin amyloid cardiomyopathy (both wildtype and hereditary).
- Intervention: Patients were randomized in a 2:1 ratio to receive either acoramidis hydrochloride (800 mg twice daily) or a placebo for 30 months.
- Primary Endpoint: The primary endpoint was a hierarchical analysis of all-cause mortality, frequency of cardiovascular-related hospitalization, change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP), and change from baseline in the 6-minute walk distance (6MWD). This composite endpoint was analyzed using the Finkelstein-Schoenfeld method to generate a "win ratio".
- Key Secondary Endpoints: Included individual components of the primary endpoint, change in Kansas City Cardiomyopathy Questionnaire-Overall Summary (KCCQ-OS) score, and serum TTR levels.



• Open-Label Extension: Participants who completed the 30-month study were eligible to enroll in an open-label extension study where all participants received **acoramidis**.

Visualizations

Acoramidis Mechanism of Action

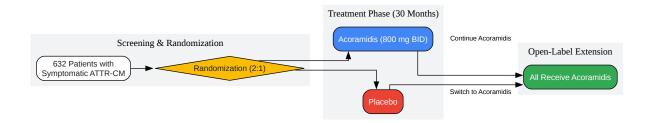


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Caption: Acoramidis stabilizes the TTR tetramer, preventing its dissociation.

ATTRibute-CM Trial Workflow





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Caption: Workflow of the ATTRibute-CM trial and its open-label extension.

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